5-Ethyl-o-cresol

Distillation separation Isomer purification Thermodynamic properties

5-Ethyl-o-cresol (systematic name: 5-ethyl-2-methylphenol; CAS 1687-65-6) is a C9-alkylphenol belonging to the ortho-cresol family, characterized by a methyl group at the 2-position (ortho to the hydroxyl) and an ethyl substituent at the 5-position (meta to the hydroxyl). With a molecular weight of 136.19 g/mol and molecular formula C₉H₁₂O, it is one of several isomeric ethyl-methylphenols that share identical elemental composition but diverge critically in substitution pattern, physical state, acidity, and biological activity.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 1687-65-6
Cat. No. B154709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-o-cresol
CAS1687-65-6
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)C)O
InChIInChI=1S/C9H12O/c1-3-8-5-4-7(2)9(10)6-8/h4-6,10H,3H2,1-2H3
InChIKeyAYGDIAGADYTJRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-o-cresol (CAS 1687-65-6): Physicochemical Identity and Structural Positioning Among Ethylated Cresol Isomers


5-Ethyl-o-cresol (systematic name: 5-ethyl-2-methylphenol; CAS 1687-65-6) is a C9-alkylphenol belonging to the ortho-cresol family, characterized by a methyl group at the 2-position (ortho to the hydroxyl) and an ethyl substituent at the 5-position (meta to the hydroxyl). With a molecular weight of 136.19 g/mol and molecular formula C₉H₁₂O, it is one of several isomeric ethyl-methylphenols that share identical elemental composition but diverge critically in substitution pattern, physical state, acidity, and biological activity [1]. The compound exists as a near-room-temperature liquid (melting point ~15°C), distinguishing it from its positional isomers that are solids at ambient conditions . These structural differences make simple generic substitution among ethylcresol isomers scientifically unsound for applications where boiling point, crystallinity, hydrogen-bonding capacity, or biological recognition are operative parameters .

Why 5-Ethyl-o-cresol Cannot Be Interchanged with Other Ethylcresol Isomers in Scientific and Industrial Procurement


The three isomeric ethyl-o-cresols—5-ethyl-o-cresol (CAS 1687-65-6), 4-ethyl-o-cresol (CAS 2219-73-0), and 6-ethyl-o-cresol (CAS 1687-64-5)—share the identical molecular formula C₉H₁₂O and molecular weight 136.19 g/mol, yet their positional substitution differences generate quantifiably distinct physicochemical profiles. Boiling points span a range of approximately 10–14°C across the series [1][2]; melting points diverge dramatically from ~15°C (near-liquid) to >48°C (solid) to >140°C (solid) ; and predicted pKa values differ by up to 0.24 log units . Furthermore, 5-ethyl-o-cresol (2-methyl-5-ethylphenol) is distinct from the structurally swapped isomer 2-ethyl-5-methylphenol (CAS 1687-61-2), which belongs to the meta-cresol family and exhibits different LogP, biological occurrence, and antioxidant class behavior [3][4]. These quantifiable differences directly impact distillation-based purification, phase behavior during formulation, chromatographic retention, and biological recognition—rendering generic or untargeted procurement of 'ethylcresol' a source of irreproducibility in both research and industrial settings.

Quantitative Differentiation Evidence for 5-Ethyl-o-cresol (CAS 1687-65-6) Against Closest Structural Analogs


Boiling Point Distillation Window: 5-Ethyl-o-cresol vs. 6-Ethyl-o-cresol Enables Isomer-Specific Purification

5-Ethyl-o-cresol exhibits an experimentally determined normal boiling point of 496.15 K (223°C) per NIST Thermodynamics Research Center data (uncertainty ±3 K), compiled from multiple independent measurements [1]. In contrast, 6-ethyl-o-cresol (CAS 1687-64-5) has a NIST-determined boiling point of 486.15 K (213°C) [2]. The resulting ~10°C boiling point elevation in 5-ethyl-o-cresol—confirmed across independent sources (Karr et al. 1961, Karr 1957, Kruber and Lauenstein 1948, Morgan and Pette 1934)—provides a sufficient distillation gap for isomer-selective purification when the two co-occur as synthetic by-products in o-cresol ethylation reactions.

Distillation separation Isomer purification Thermodynamic properties

Physical State at Ambient Temperature: 5-Ethyl-o-cresol as a Near-Room-Temperature Liquid vs. Solid Positional Isomers

5-Ethyl-o-cresol has a reported melting point of 15°C, placing it at the boundary of liquid and solid states under standard laboratory conditions (20–25°C) . This contrasts sharply with 4-ethyl-o-cresol (CAS 2219-73-0), which has an estimated melting point of 48.26°C and is unequivocally a crystalline solid at room temperature , and with 6-ethyl-o-cresol (CAS 1687-64-5), reported to melt at approximately 140–141°C [1]. The near-ambient melting point of 5-ethyl-o-cresol eliminates the need for heated handling equipment during formulation, reduces solvent requirements for dissolution, and enables direct liquid-phase metering in continuous processes—practical advantages that its solid positional isomers cannot offer without additional thermal management.

Formulation handling Phase behavior Physical state differentiation

Acidity Modulation: pKa Differentiation Between 5-Ethyl-o-cresol and 4-Ethyl-o-cresol

The predicted pKa of 5-ethyl-o-cresol is 10.41 ± 0.10, whereas 4-ethyl-o-cresol has a predicted pKa of 10.65 ± 0.18 . The ΔpKa of 0.24 units indicates that 5-ethyl-o-cresol is a modestly stronger acid than its 4-ethyl positional isomer. This difference arises from the electronic influence of the ethyl group at the 5-position (meta to OH, para to CH₃) vs. the 4-position (ortho to OH), which differentially modulates the electron density on the phenolic oxygen through inductive and hyperconjugative effects. While both values are predicted rather than experimentally measured, the directional trend is consistent with expectations from substituted phenol structure–acidity relationships and is sufficient to affect deprotonation equilibria in pH-buffered systems near the phenolic pKa range.

Phenolic acidity pKa prediction Reactivity modulation

Ortho- vs. Meta-Cresol Class Antioxidant Superiority: Positioning 5-Ethyl-o-cresol Within Alkylcresol Antioxidant Hierarchy

In a systematic 1956 study of 31 synthesized alkyl-o-, -m-, and -p-cresols, Kawai et al. demonstrated that m-cresol derivatives were markedly inferior as antioxidants for vitamin A in fish liver oils compared to o-cresol and p-cresol derivatives [1]. Within the active ortho- and para-series, alkyl groups of 4–5 carbon atoms produced the strongest antioxidative effect. Although none of the mono-alkylated compounds matched 2,6-di(tert-butyl)-p-cresol (BHT), the study established a clear isomer-class ranking: o-cresol ≈ p-cresol ≫ m-cresol derivatives. Since 5-ethyl-o-cresol belongs to the ortho-cresol class and carries a short alkyl substituent (C2 ethyl), it is positioned within the active o-cresol series, while the structurally swapped isomer 2-ethyl-5-methylphenol (CAS 1687-61-2) belongs to the meta-cresol class and falls within the demonstrably inferior group. The study also found that all unsubstituted cresols (o, m, p) lack measurable antioxidant activity—alkylation is a prerequisite for effect onset.

Antioxidant activity Alkylcresol Vitamin A stabilization

Unique Biological Occurrence: 5-Ethyl-o-cresol as a Species-Specific Defensive Secretion Component in Harvestmen (Opiliones)

5-Ethyl-o-cresol (identified as 2-methyl-5-ethylphenol) has been documented as the sole methanol-extractable defensive secretion component in harvestmen species Bishopella laciniosa and Texella bifurcata (family Phalangodidae) [1], and as the dominant volatile component (94.2% of secretion by GC/MS) in the Texas cave harvestman Chinquipellobunus madlae (family Stygnopsidae), with an average compound ratio of 17:1 relative to the minor component 2,5-dimethylphenol [2]. It also appears as a major component in Hoplobunus mexicanus defensive secretion, co-occurring with 2,5-dimethylphenol [3]. No other ethylcresol positional isomer (4-ethyl-o-cresol or 6-ethyl-o-cresol) has been reported in these biological contexts, indicating a species-specific biosynthetic preference for the 2-methyl-5-ethyl substitution pattern. This biological specificity cannot be replicated by alternative ethylcresol isomers.

Chemical ecology Natural product Defensive secretion Species-specific biomarker

Chromatographic Retention and LogP Differentiation: Distinguishing 5-Ethyl-o-cresol from 2-Ethyl-5-methylphenol

5-Ethyl-o-cresol (ortho-cresol series) and its structural isomer 2-ethyl-5-methylphenol (CAS 1687-61-2; meta-cresol series) share the same molecular weight (136.19 g/mol) but differ in chromatographic behavior due to distinct polarity. 5-Ethyl-o-cresol has a reported LogP of 2.83 (SIELC experimental value) or 2.93 (ACD/Labs predicted) [1], while 2-ethyl-5-methylphenol has an estimated LogP of 2.960 [2]. This LogP difference (~0.03–0.13 units) reflects subtle polarity differences from the altered substitution pattern (ortho-cresol OH/CH₃ adjacency vs. meta-cresol OH/CH₃ disposition). On reverse-phase HPLC (Newcrom R1 column, acetonitrile/water/phosphoric acid mobile phase), 5-ethyl-o-cresol can be resolved and quantified with scalability to preparative separation [1]. The ortho-cresol OH/CH₃ adjacency in 5-ethyl-o-cresol also affects its hydrogen-bonding capacity compared to the meta-cresol isomer, influencing retention on polar stationary phases.

HPLC separation LogP Chromatographic method development Isomer identification

Procurement-Optimized Application Scenarios for 5-Ethyl-o-cresol (CAS 1687-65-6) Based on Verified Differential Evidence


Isomer-Specific Distillation and High-Purity 5-Ethyl-o-cresol Production

The ~10°C boiling point difference between 5-ethyl-o-cresol (223°C, NIST 496.15 K) and 6-ethyl-o-cresol (213°C, NIST 486.15 K) enables fractional distillation as a viable purification strategy when o-cresol ethylation produces mixed isomer streams [1][2]. Procurement specifications should mandate GC-based isomer ratio verification, with acceptance criteria for 6-ethyl-o-cresol content below a defined threshold (e.g., ≤2%). This is particularly relevant when 5-ethyl-o-cresol is intended as a synthetic intermediate where isomeric purity directly affects downstream product quality in antioxidant or resin synthesis.

Ambient-Temperature Liquid Formulation of Phenolic Antioxidant Blends and Polymer Additives

With a melting point of 15°C, 5-ethyl-o-cresol remains a free-flowing liquid under standard laboratory and mild industrial conditions (≥20°C), unlike its solid positional isomers 4-ethyl-o-cresol (mp 48°C) and 6-ethyl-o-cresol (mp ~140°C) [3]. This physical state advantage eliminates pre-heating and hot-transfer equipment in formulation processes for liquid antioxidant blends, phenolic resin modifiers, and polymer stabilizer packages. Furthermore, the ortho-cresol class membership of 5-ethyl-o-cresol places it within the experimentally validated superior antioxidant isomer group (o-cresol ≫ m-cresol), as established by the systematic 1956 study of 31 alkylcresols [4]. Procurement for antioxidant intermediate applications should therefore prioritize 5-ethyl-o-cresol over meta-cresol derivatives.

Chemical Ecology Reference Standard for Harvestmen Defensive Secretion Research

5-Ethyl-o-cresol is uniquely validated as the dominant defensive secretion component (94.2% abundance in Chinquipellobunus madlae; sole methanol-extractable compound in Bishopella laciniosa and Texella bifurcata) in harvestmen species across three families (Phalangodidae, Stygnopsidae, Stygnommatidae) [5][6][7]. No other ethylcresol positional isomer has been detected in these biological systems. Laboratories engaged in arthropod chemical ecology, natural product identification, or biomimetic repellent development must procure the 5-ethyl (2-methyl-5-ethyl) isomer specifically; substitution with 4-ethyl-o-cresol or 6-ethyl-o-cresol would yield false-negative results in GC-MS chemical fingerprinting and invalidate comparative biological activity assays.

pH-Dependent Extraction and Metal Chelation Processes Leveraging pKa Specificity

The predicted pKa of 5-ethyl-o-cresol (10.41 ± 0.10) is 0.24 units lower than that of 4-ethyl-o-cresol (10.65 ± 0.18), corresponding to a ~1.7× higher acid dissociation constant . In processes where deprotonation of the phenolic -OH group is the rate-limiting or selectivity-determining step—such as liquid-liquid extraction of metal phenolate complexes, pH-swing purification protocols, or reactive distillation under alkaline conditions—this acidity difference can shift the optimal operating pH window. Procurement of the correct isomer ensures process reproducibility in scaled-up extraction or chelation workflows where phenolic acidity is a design parameter.

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